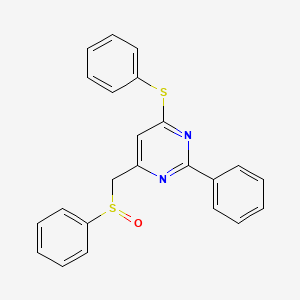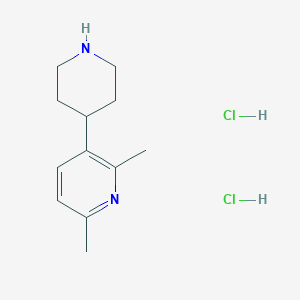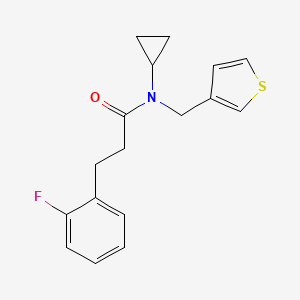![molecular formula C13H14N2O2 B2668308 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone CAS No. 2418667-23-7](/img/structure/B2668308.png)
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a methoxy group (OCH3), a methyl group (CH3), and a phenyl group (C6H5). The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds using derivatives related to 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity against various microbial strains, showcasing the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Solid-State Fluorescence
Another study focused on the solid-state fluorescence of a twisted π-Conjugated molecule, which was synthesized from a derivative closely related to the compound of interest. This research highlighted how different crystalline arrangements could affect the fluorescence colors and properties, offering insights into the design of new materials for optical applications (Dong et al., 2012).
Corrosion Inhibition
The compound's derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating significant efficiency in protecting against corrosion. This indicates the potential of such compounds in industrial applications where corrosion resistance is crucial (Yadav et al., 2015).
Synthesis and Biological Activity
Additionally, the synthesis and evaluation of biologically active chalcone derivatives using microwave energy, including pyrazole derivatives, have shown antimicrobial activity against various bacterial strains. This highlights the compound's utility in synthesizing bioactive molecules with potential therapeutic applications (Katade et al., 2008).
Eigenschaften
IUPAC Name |
1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-4-5-7-12(9)15-13(17-3)8-11(14-15)10(2)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKDBINNCUULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)




![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)
![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)
![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)